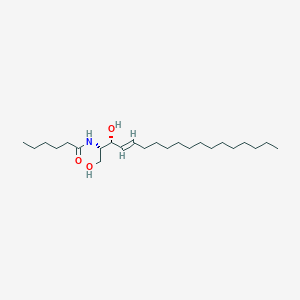

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol

Descripción general

Descripción

"4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" is an organic compound that has been explored in several studies for its synthesis, chemical, and physical properties. The interest in such compounds often stems from their potential applications in materials science, organic synthesis, and as intermediates in the production of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to "4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" involves various strategies, including asymmetric synthesis and the use of chiral auxiliary-bearing isocyanides as synthons. For example, a study by Tang and Verkade (1996) describes the synthesis of optically active compounds with high fluorescence quantum yields, highlighting the intricate methods used to construct molecules with similar structures (Tang & Verkade, 1996).

Molecular Structure Analysis

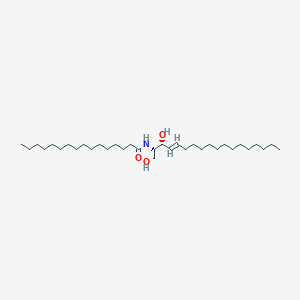

The molecular structure of compounds in this category has been elucidated using various analytical techniques, including X-ray crystallography. The structural analysis reveals insights into the arrangement of atoms, molecular geometry, and the presence of functional groups that dictate the chemical behavior of these molecules.

Chemical Reactions and Properties

Compounds like "4-(3,4-Dimethoxyphenyl)-3-buten-1-ol" undergo various chemical reactions, including aldol condensation, as demonstrated in the synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-on from veratraldehyde and acetone under basic conditions (Pranowo, Suputa, & Wahyuningsih, 2010). Such reactions are fundamental in expanding the utility of these compounds in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis of Bridged 3-Benzazepine Derivatives : This compound is used in the synthesis of bridged 3-benzazepine derivatives, which act as conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor & Sneddon, 1991).

Synthesis of Tetrahydrocannabinols : It plays a role in synthesizing α- and β-tetrahydrocannabinols (Hoellinger, Nam, Decauchereux & Pichat, 1977).

Asymmetric Synthesis and High Fluorescence Quantum Yields : The compound is potentially useful in asymmetric synthesis and is known for its high fluorescence quantum yields (Tang & Verkade, 1996).

Inhibition of Various Enzyme Activities : It effectively inhibits AChE, hCA I, hCA II, and BChE activities (Artunç, Menzek, Taslimi, Gulcin, Kazaz & Şahin, 2020).

Applications in Chemical Testing and Spectral Characterizations : The synthesized compounds find use in chemical testing, elemental analysis, and spectral characterizations (Tayade & Waghmare, 2016).

Antioxidant Activity in In Vitro Tests : It exhibits antioxidant activity and can be used for evaluating non-enzymatic initiation of BOD with iron (II) salts in vitro tests (Dovbnya, Kaplaushenko, Frolova & Pruglo, 2022).

Cytotoxicity Against Human Cancer Cell Lines : A new phenylbutenoid dimer form of this compound isolated from Zingiber cassumunar rhizomes has shown cytotoxicity against the A549 human cancer cell line (Han, Min, Windono, Jeohn, Jang, Lee & Seo, 2004).

Propiedades

IUPAC Name |

(E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXARZMWFOEQTO-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)-3-buten-1-ol | |

CAS RN |

69768-97-4 | |

| Record name | 4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069768974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol?

A1: Research suggests that (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol exhibits several biological activities, including:

- Enhanced Melanogenesis: The compound promotes melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. This effect is linked to the activation of ERK and p38 MAP kinases and increased tyrosinase expression. Importantly, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol appears to mediate this effect through the upregulation and nuclear localization of upstream stimulating factor-1 (USF1). []

- Increased Phagocytic Activity: Studies indicate that (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol significantly enhances the phagocytic activity of macrophages, contributing to its potential as an immunomodulator. [, ]

- Antibacterial Activity: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol displays antibacterial activity against both Staphylococcus aureus and Escherichia coli. This activity is suggested to be bacteriolytic, causing damage to the bacterial cell wall and membrane. []

Q2: How does (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol impact melanogenesis at the molecular level?

A: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol enhances melanogenesis by increasing the expression of tyrosinase, a key enzyme involved in melanin production. This increased expression is mediated through the activation of the MAP kinase pathway and the transcription factor USF1. [, ]

Q3: What are the potential applications of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol based on its biological activities?

A3: The identified biological activities suggest several potential applications for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, including:

- Treatment of Hypopigmentation: Its ability to stimulate melanogenesis makes it a potential therapeutic agent for conditions such as vitiligo. []

- Immune System Modulation: The enhancement of macrophage phagocytosis suggests a role for (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol in boosting immune responses. [, ]

- Development of Antibacterial Agents: The observed antibacterial activity against S. aureus and E. coli highlights its potential as a lead compound for novel antibacterial drugs. []

Q4: How is (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol extracted and analyzed?

A: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol can be extracted from Zingiber cassumunar Roxb. using various methods, with maceration using water as a solvent being reported as an effective method. [] High-performance liquid chromatography (HPLC) has been used to analyze and quantify this compound, with researchers developing methods to reduce its retention time for more efficient analysis. []

Q5: What are the challenges associated with the formulation of (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol?

A: Formulating (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol into pharmaceutical preparations requires addressing factors such as its stability and solubility. Research has focused on optimizing tablet formulations using binders like polyvinyl pyrrolidone (PVP) to enhance the physical properties and stability of the tablets. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

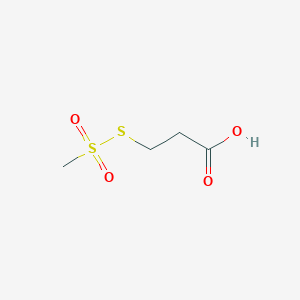

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)

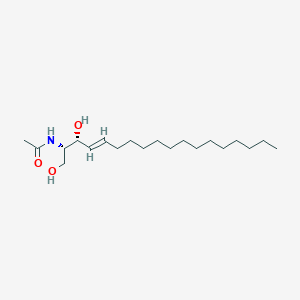

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)